

Solubility Profile of (2-Iodo-4-(trifluoromethyl)phenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Iodo-4-(trifluoromethyl)phenyl)methanol

Cat. No.: B572646

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **(2-Iodo-4-(trifluoromethyl)phenyl)methanol** in organic solvents. While specific quantitative experimental data for this compound is not readily available in public literature, this document provides a comprehensive framework for its solubility determination. It includes a qualitative analysis based on the compound's molecular structure, detailed experimental protocols for solubility measurement, and a standardized format for data presentation. This guide is intended to equip researchers in drug development and chemical synthesis with the necessary tools to assess the solubility of this and similar compounds.

Introduction

(2-Iodo-4-(trifluoromethyl)phenyl)methanol, with CAS number 160486-16-0, is a substituted benzyl alcohol derivative. Its structure, featuring a polar alcohol group and a bulky, hydrophobic iodinated and trifluoromethylated phenyl ring, suggests a complex solubility profile. Understanding its solubility in various organic solvents is critical for applications in synthesis, purification, formulation, and various analytical procedures. The presence of both hydrogen-

bonding capability (from the hydroxyl group) and significant nonpolar character indicates that its solubility will be highly dependent on the nature of the solvent.

Qualitative Solubility Analysis

Based on the principle of "like dissolves like," we can predict the general solubility behavior of **(2-Iodo-4-(trifluoromethyl)phenyl)methanol**:

- Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of the solute can form hydrogen bonds with these solvents. However, the large, nonpolar trifluoromethylphenyl group will likely limit its solubility compared to simpler alcohols. Moderate solubility is expected.
- Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents can engage in dipole-dipole interactions. Solvents like DMSO and THF are often effective for compounds with mixed polarity. Good to moderate solubility is anticipated.
- Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area of the molecule will favor interaction with nonpolar solvents. However, the polar alcohol group will detract from its solubility in highly nonpolar media. Low to moderate solubility is expected, likely higher in aromatic solvents like toluene due to potential π - π stacking interactions.

Quantitative Solubility Data

As of the date of this document, specific experimental quantitative solubility data for **(2-Iodo-4-(trifluoromethyl)phenyl)methanol** across a range of organic solvents is not widely published.

The following table is presented as a template for researchers to populate with their own experimental findings. It illustrates the standardized presentation of solubility data, which is crucial for comparability and interpretation.

Table 1: Illustrative Solubility Data for **(2-Iodo-4-(trifluoromethyl)phenyl)methanol** at 25°C

Organic Solvent	Solvent Type	Solubility (g/L) - Hypothetical Data	Molar Solubility (mol/L) - Hypothetical Data
Methanol	Polar Protic	150	0.497
Ethanol	Polar Protic	120	0.397
Isopropanol	Polar Protic	85	0.281
Acetone	Polar Aprotic	250	0.828
Acetonitrile	Polar Aprotic	180	0.596
Tetrahydrofuran (THF)	Polar Aprotic	300	0.993
Dichloromethane (DCM)	Polar Aprotic	280	0.927
Toluene	Nonpolar Aromatic	70	0.232
n-Hexane	Nonpolar Aliphatic	5	0.017

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values. The molecular weight of **(2-Iodo-4-(trifluoromethyl)phenyl)methanol** is approximately 302.04 g/mol .[\[1\]](#)

Experimental Protocols for Solubility Determination

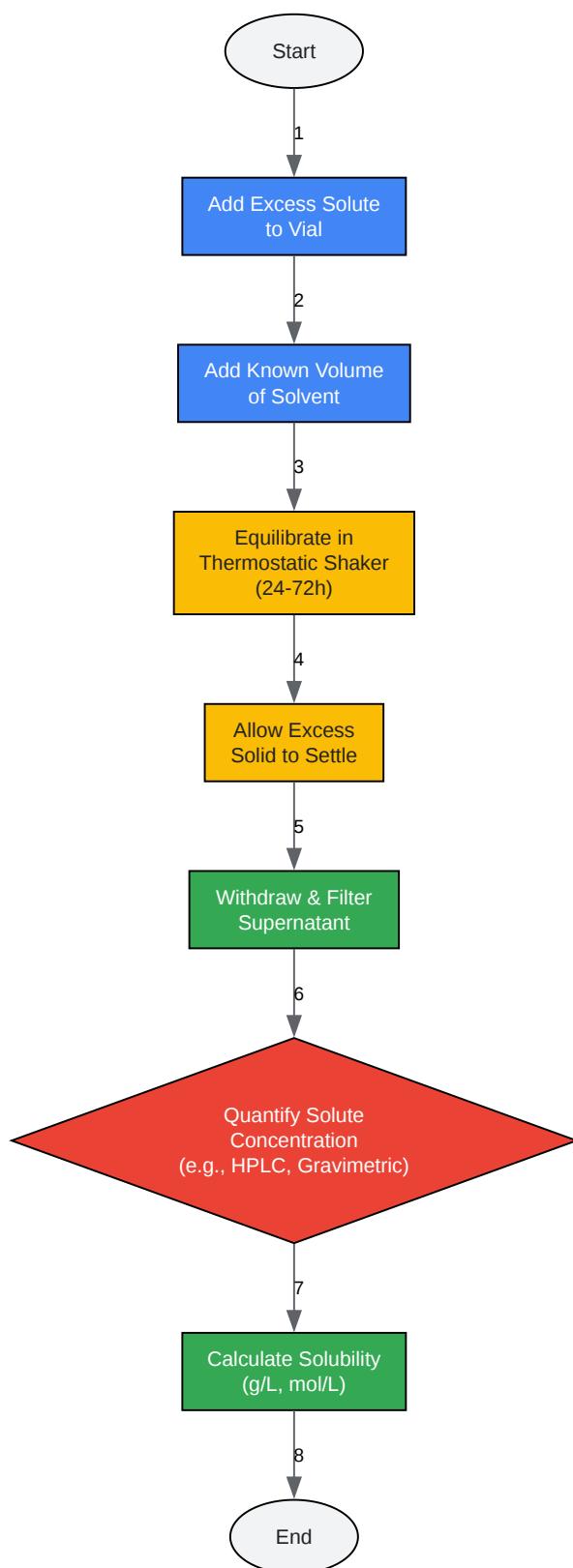
The following section details a standard methodology for determining the solubility of a solid organic compound like **(2-Iodo-4-(trifluoromethyl)phenyl)methanol** in an organic solvent. The most common and reliable approach is the shake-flask method.

Materials and Equipment

- **(2-Iodo-4-(trifluoromethyl)phenyl)methanol** (solid)
- Selected organic solvents (analytical grade or higher)
- Analytical balance (± 0.1 mg)

- Vials with screw caps (e.g., 4 mL or 20 mL)
- Thermostatically controlled shaker or incubator
- Syringe filters (e.g., 0.22 μ m or 0.45 μ m, compatible with the solvent)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or a gravimetric setup)

Shake-Flask Method Procedure


- Preparation: Add an excess amount of solid **(2-Iodo-4-(trifluoromethyl)phenyl)methanol** to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.
- Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
- Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).^[2]
- Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.
- Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.
- Quantification: Determine the concentration of the solute in the filtered aliquot using a pre-validated analytical method.
 - Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial containing the filtered aliquot and weigh the remaining solid residue. This is a simple method but can be prone to error if the compound is volatile.
 - HPLC-UV Analysis: Dilute the filtered aliquot with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Calculate the

concentration based on a pre-established calibration curve. This is often the most accurate and preferred method.

- UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve (Beer-Lambert Law).
- Calculation: Calculate the solubility from the determined concentration and express it in appropriate units (e.g., g/L, mg/mL, or mol/L).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination using the shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Iodo-4-(trifluoromethyl)phenyl)methanol | CymitQuimica [cymitquimica.com]
- 2. SATHEE: Chemistry Benzyl Alcohol [satheejee.iitk.ac.in]
- To cite this document: BenchChem. [Solubility Profile of (2-Iodo-4-(trifluoromethyl)phenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572646#solubility-of-2-iodo-4-trifluoromethyl-phenyl-methanol-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com